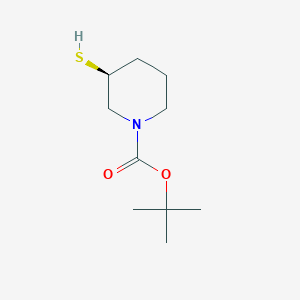

(S)-3-Mercapto-piperidine-1-carboxylic acid tert-butyl ester

Description

(S)-3-Mercapto-piperidine-1-carboxylic acid tert-butyl ester is a chiral piperidine derivative featuring a sulfur-containing mercapto (-SH) group at the 3-position and a tert-butyl ester moiety. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where the tert-butyl ester acts as a protective group for carboxylic acids, enhancing stability and solubility during synthetic processes . The mercapto group’s nucleophilicity and redox activity make it valuable for forming disulfide bonds or coordinating with metal ions, enabling applications in drug design and material science.

Properties

IUPAC Name |

tert-butyl (3S)-3-sulfanylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-6-4-5-8(14)7-11/h8,14H,4-7H2,1-3H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDQWJTWJOLALV-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Mercapto-piperidine-1-carboxylic acid tert-butyl ester typically involves the protection of the carboxylic acid group and the introduction of the mercapto group. One common method involves the reaction of (S)-3-mercapto-piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired tert-butyl ester .

Industrial Production Methods

Industrial production of tert-butyl esters often employs similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control of reaction conditions and can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Mercapto-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The mercapto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(S)-3-Mercapto-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive mercapto group.

Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-Mercapto-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol-reactive sites on proteins or enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Key Observations :

- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) vs. piperazine (6-membered with two nitrogens).

- Substituent Reactivity : Mercapto (-SH) offers distinct redox/nucleophilic properties compared to halogens (e.g., iodine in ) or carbonyl groups (e.g., formyl in ).

- Functional Diversity : Hydroxymethyl (), dihydroxy (), and cyclopropyl () groups enable tailored interactions in drug design.

Physicochemical Properties

- Solubility: Tert-butyl esters generally enhance lipophilicity, favoring organic solvents (e.g., dichloromethane, THF). The mercapto group may slightly increase polarity compared to non-polar substituents like iodomethyl.

- Stability: Tert-butyl esters decompose thermally via zeroth-order kinetics, releasing isobutylene and carboxylic acids .

- Molecular Weight : Ranges from ~217–329 g/mol across analogs, influencing pharmacokinetic properties like membrane permeability.

Reactivity and Stability

- Mercapto Group :

- Forms disulfide bonds under oxidative conditions, useful for bioconjugation.

- Participates in Michael additions or thiol-ene click chemistry, unlike inert tert-butyl esters.

- Comparison with Halogenated Analogs : Iodomethyl derivatives (e.g., ) undergo nucleophilic substitution (e.g., Suzuki coupling), whereas mercapto groups enable metal coordination (e.g., with gold or platinum).

- Thermal Behavior : Piperidine tert-butyl esters decompose at ~200–300°C (), but mercapto-substituted variants may require lower temperatures due to sulfur’s redox activity.

Biological Activity

(S)-3-Mercapto-piperidine-1-carboxylic acid tert-butyl ester (CAS No. 610285-62-6) is a compound with significant biological activity, particularly in the context of medicinal chemistry. Its structure features a piperidine ring with a mercapto group and a tert-butyl ester, which contributes to its pharmacological properties. This article reviews various aspects of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the molecular formula C10H19NO2S. The synthesis typically involves the reaction of piperidine derivatives with mercaptoacids and subsequent esterification processes. Various synthetic methods have been reported, including the use of trifluoroacetic acid and anisole as solvents during the reaction stages .

Biological Activity

Mechanism of Action:

The compound exhibits biological activity primarily through its interaction with various enzymatic pathways. Notably, it has been studied for its potential as an inhibitor of purine nucleoside phosphorylase (PNP), an enzyme involved in purine metabolism. Inhibitors of PNP have therapeutic implications in treating certain cancers and autoimmune diseases due to their ability to modulate immune responses .

Case Studies:

-

Inhibition of PNP:

A series of studies have demonstrated that derivatives similar to this compound can inhibit human PNP with IC50 values in the low nanomolar range (e.g., 19 nM). Such selectivity suggests potential applications in targeted cancer therapies . -

Cytotoxicity Studies:

In vitro studies have shown that compounds based on this structure exhibit selective cytotoxicity towards T-lymphoblastic cell lines while sparing normal peripheral blood mononuclear cells (PBMCs). This selectivity is crucial for minimizing side effects in therapeutic applications . -

ADMET Profiling:

The compound has undergone extensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, indicating favorable pharmacokinetic properties and low toxicity levels in animal models .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C10H19NO2S |

| CAS Number | 610285-62-6 |

| IC50 against human PNP | 19 nM |

| Selectivity for T-lymphoblastic cells | High |

| Toxicity (LD50 in mice) | >150 mg/kg |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (S)-3-Mercapto-piperidine-1-carboxylic acid tert-butyl ester in high yield?

- Methodological Answer : Synthesis typically involves enantioselective phase-transfer catalysis (PTC) to introduce the (S)-configuration. Key factors include:

- Use of chiral catalysts (e.g., quaternary ammonium salts) to control stereochemistry .

- Protection of the thiol (-SH) group during synthesis to prevent oxidation, often via tert-butyl ester or Boc (tert-butoxycarbonyl) groups .

- Optimization of reaction temperature and solvent polarity to enhance yield and reduce side reactions .

- Safety Note : Handle moisture-sensitive reagents under inert gas (e.g., N₂ or Ar) and use anhydrous solvents to avoid hydrolysis .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., tert-butyl at δ ~1.4 ppm, piperidine ring protons) .

- High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., CHIRALPAK®) to assess enantiomeric purity (>98% for advanced applications) .

- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]+ peak at m/z ~260–280) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store at –20°C under inert gas (N₂/Ar) in airtight containers to prevent oxidation of the thiol group .

- Handling : Use PPE (gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin/eye contact due to potential irritation .

- Stability Monitoring : Conduct periodic HPLC analysis to detect degradation (e.g., tert-butyl ester hydrolysis) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

- Methodological Answer :

- Chiral Resolution : Use kinetic resolution with enzymes (e.g., lipases) or chiral auxiliaries to separate enantiomers .

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for stereocontrolled alkylation of the piperidine ring .

- Reaction Monitoring : In-situ FTIR or chiral GC to track enantiomeric excess (ee) during synthesis .

Q. What computational methods are used to study the compound’s interactions in biological systems?

- Methodological Answer :

- Molecular Docking : Simulate binding to target proteins (e.g., cysteine proteases) using software like AutoDock Vina. Focus on the thiol group’s nucleophilic reactivity .

- MD Simulations : Analyze stability of ligand-protein complexes in physiological conditions (e.g., solvation effects on tert-butyl ester hydrolysis) .

Q. How can researchers analyze reaction by-products and degradation pathways?

- Methodological Answer :

- LC-MS/MS : Identify by-products (e.g., oxidized disulfide derivatives) using collision-induced dissociation (CID) .

- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to simulate stability under stress .

Q. What strategies mitigate racemization during functionalization of the piperidine ring?

- Methodological Answer :

- Low-Temperature Reactions : Perform alkylation or acylation below 0°C to minimize epimerization .

- Steric Shielding : Introduce bulky protecting groups (e.g., trityl) near the stereocenter to hinder racemization .

Critical Analysis of Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.